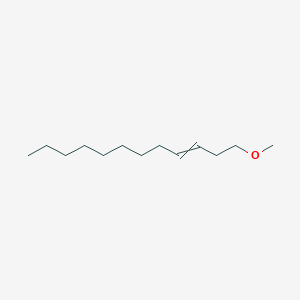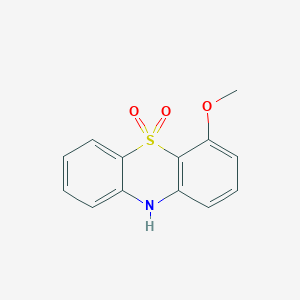
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by a diazonium group attached to a seven-membered ring with alternating double bonds and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate typically involves the reaction of tropone with diazonium salts under specific conditions. One common method is the Diels-Alder reaction, where tropone reacts with diazonium salts to form the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. High-pressure cycloaddition techniques can be employed to improve yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted cycloheptatrienones, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can participate in electrophilic aromatic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various chemical processes and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate: Similar structure but with a methoxycarbonyl group.
2-Diazonio-1-cyclohepten-1-olate: Similar structure but with different functional groups.
Uniqueness
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate is unique due to its specific arrangement of functional groups and the seven-membered ring structure.
Eigenschaften
CAS-Nummer |
61171-74-2 |
|---|---|
Molekularformel |
C7H4N2O2 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
2-diazonio-5-oxocyclohepta-1,3,6-trien-1-olate |
InChI |
InChI=1S/C7H4N2O2/c8-9-6-3-1-5(10)2-4-7(6)11/h1-4H |
InChI-Schlüssel |
MWLUBIFVRYEWQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=CC1=O)[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




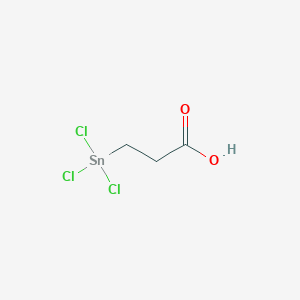
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

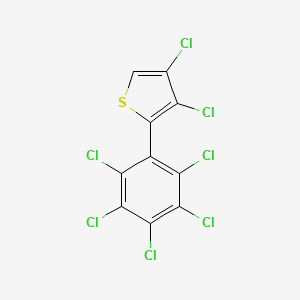
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
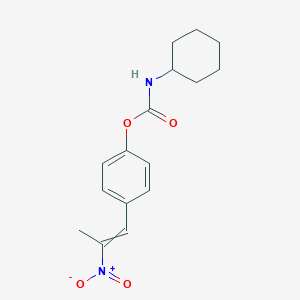

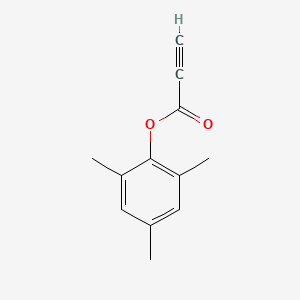
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
